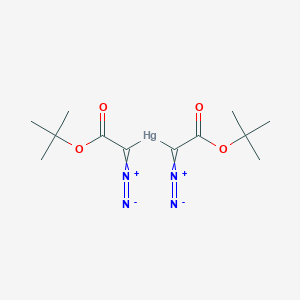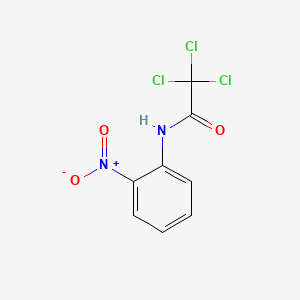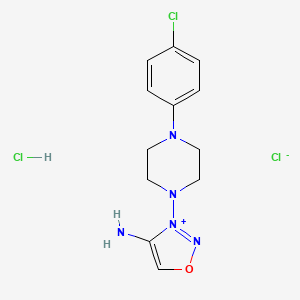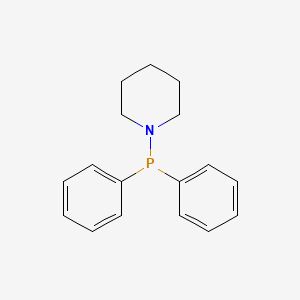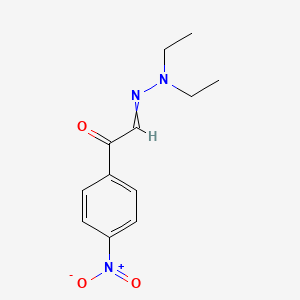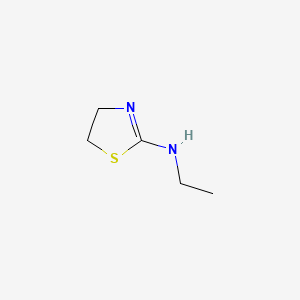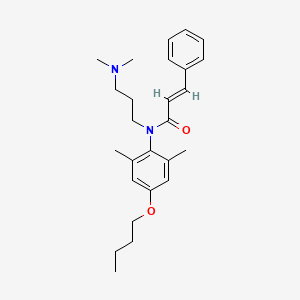
4'-Butoxy-N-(3-(dimethylamino)propyl)-2',6'-dimethylcinnamanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxy group, a dimethylamino propyl chain, and a dimethylcinnamanilide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide typically involves multiple steps. One common method includes the following steps:
Formation of the Cinnamanilide Core: The initial step involves the synthesis of the cinnamanilide core. This can be achieved through a condensation reaction between a substituted benzaldehyde and aniline in the presence of an acid catalyst.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction. This involves the reaction of the cinnamanilide core with butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylamino Propyl Chain: The final step involves the introduction of the dimethylamino propyl chain. This can be achieved through a nucleophilic substitution reaction using 3-dimethylaminopropyl chloride.
Industrial Production Methods
Industrial production of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl chain. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide can be compared with similar compounds such as:
4-Butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,5-dimethoxybenzamide: Similar structure but with a cyclohexylmethyl group instead of the cinnamanilide core.
Opiranserin: Another compound with a butoxy group and a dimethylamino propyl chain but with different substituents on the aromatic ring.
The uniqueness of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20682-48-8 |
|---|---|
Molekularformel |
C26H36N2O2 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(E)-N-(4-butoxy-2,6-dimethylphenyl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H36N2O2/c1-6-7-18-30-24-19-21(2)26(22(3)20-24)28(17-11-16-27(4)5)25(29)15-14-23-12-9-8-10-13-23/h8-10,12-15,19-20H,6-7,11,16-18H2,1-5H3/b15-14+ |
InChI-Schlüssel |
VJMKZEIQRKGFSK-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
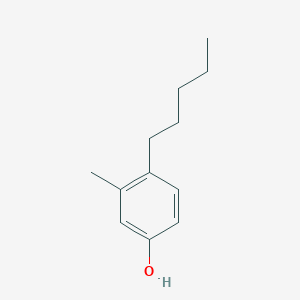
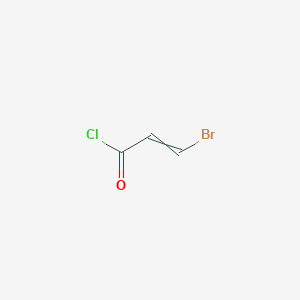
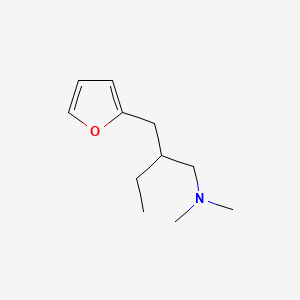
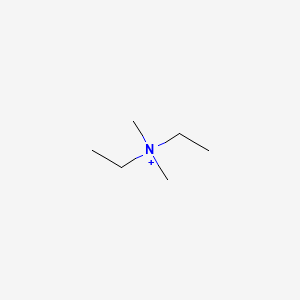
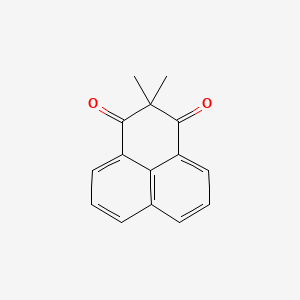
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
